molecular formula C19H15N7O2 B3612345 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3612345
M. Wt: 373.4 g/mol
InChI Key: KEFRQIIABBOUBL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an oxadiazole ring, a benzimidazole ring, an acetamide group, and a cyanomethylphenyl group. Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Benzimidazoles are bicyclic compounds consisting of fused benzene and imidazole rings . Acetamides are derived from acetic acid and contain a carbonyl (C=O) and a nitrogen (N) atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxadiazole and benzimidazole rings, along with the acetamide and cyanomethylphenyl groups. Techniques like NMR, MS, and IR spectroscopy, as well as X-ray diffraction, could be used to analyze the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For instance, the oxadiazole ring might undergo reactions at the nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the functional groups and overall structure of the compound. For instance, oxadiazole derivatives often have high density and good thermal stability .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some oxadiazole derivatives have been studied for their antimicrobial activity .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. For instance, some oxadiazole derivatives are used in energetic materials and could potentially be explosive .

Future Directions

Future research could involve studying the properties and potential applications of this compound. For instance, oxadiazole and benzimidazole derivatives have been studied for various applications including as antimicrobial agents and in materials science .

Properties

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(cyanomethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7O2/c20-10-9-12-5-7-13(8-6-12)22-16(27)11-26-15-4-2-1-3-14(15)23-19(26)17-18(21)25-28-24-17/h1-8H,9,11H2,(H2,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFRQIIABBOUBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC=C(C=C3)CC#N)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE
Reactant of Route 6
2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(CYANOMETHYL)PHENYL]ACETAMIDE

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